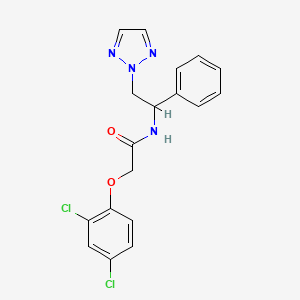
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, also known as DPTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide focuses on the synthesis and exploration of their molecular structures, aiming to understand their potential applications in various fields, including pharmaceuticals and agriculture. For instance, Sharma et al. (2018) synthesized a compound with similar structural features, focusing on its anticancer properties through molecular docking analysis, suggesting the relevance of such compounds in drug development (Sharma et al., 2018). Similarly, Xue et al. (2008) detailed the synthesis of a novel compound, highlighting its crystal structure and potential interactions, which could inform the design of new materials or pharmaceutical agents (Xue et al., 2008).
Antimicrobial and Antitumor Activity
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to this compound. Patel and Shaikh (2011) synthesized derivatives showing significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011). Furthermore, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, some of which displayed notable antitumor activities, suggesting the utility of these compounds in cancer research (Yurttaş et al., 2015).
Herbicide Safeners and Metabolism Studies
Compounds with dichloroacetamide safeners, such as the ones studied by Latli and Casida (1995), are crucial for understanding the metabolism and mode of action of herbicides, potentially leading to the development of safer and more efficient agricultural chemicals (Latli & Casida, 1995). Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, shedding light on the mechanisms that could influence the environmental fate and safety of these compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-14-6-7-17(15(20)10-14)26-12-18(25)23-16(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,16H,11-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEXBBBSRQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
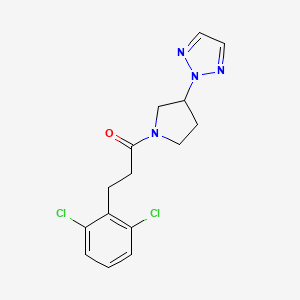


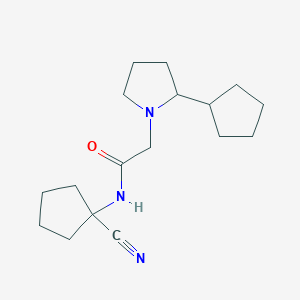


![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

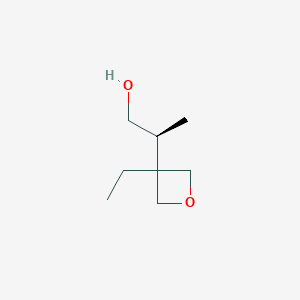
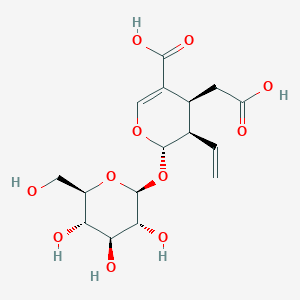

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)